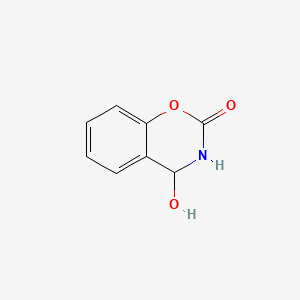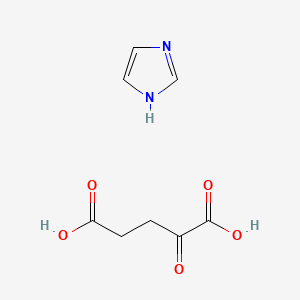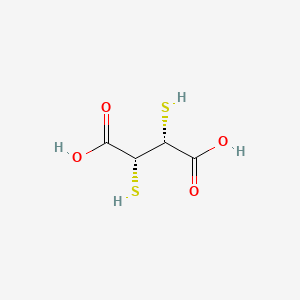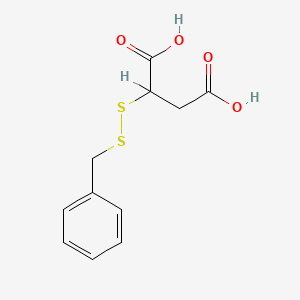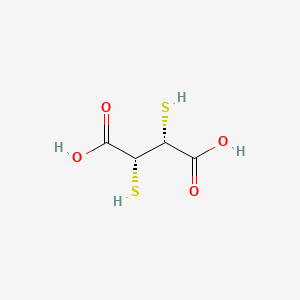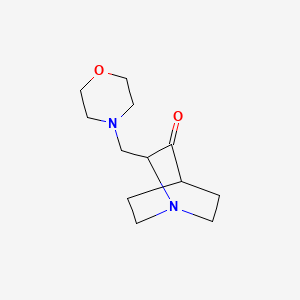
2-(4-Morpholinylmethyl)quinuclidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Morpholinylmethyl)quinuclidin-3-one is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.2994 g/mol It is known for its unique structure, which combines a quinuclidine core with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinylmethyl)quinuclidin-3-one typically involves the reaction of quinuclidin-3-one with morpholine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic or basic catalysts can be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinylmethyl)quinuclidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinuclidine or morpholine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Morpholinylmethyl)quinuclidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Morpholinylmethyl)quinuclidin-3-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Quinuclidin-3-one: Shares the quinuclidine core but lacks the morpholine moiety.
Morpholine: Contains the morpholine ring but does not have the quinuclidine structure.
Quinuclidine-based Antimicrobial Agents: Similar in structure but designed for specific antimicrobial activity.
Uniqueness
2-(4-Morpholinylmethyl)quinuclidin-3-one is unique due to its combined quinuclidine and morpholine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
41971-48-6 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C12H20N2O2/c15-12-10-1-3-14(4-2-10)11(12)9-13-5-7-16-8-6-13/h10-11H,1-9H2 |
InChI Key |
IICSZVOVTPCORP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=O)C2CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


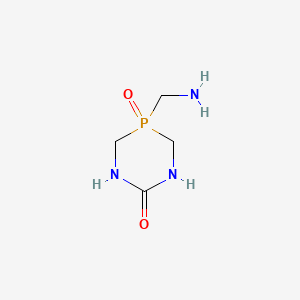
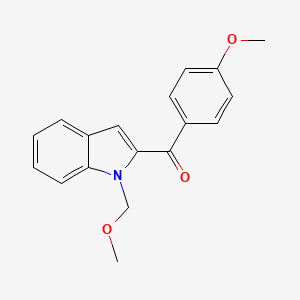

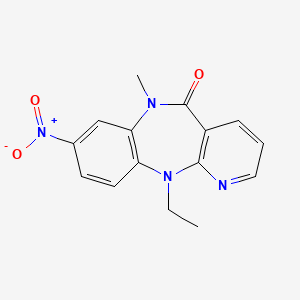

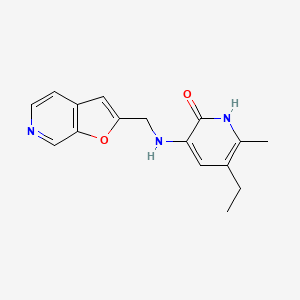
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
